REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.Cl[CH2:10][CH:11]=O.O>C(O)C>[F:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:10]=[CH:11][N:1]=2)[CH:4]=1
|
Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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NC1=NC=C(C=C1)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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ClCC=O
|
Name
|
|
Quantity
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56 mL
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Type
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reactant
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Smiles
|
O
|
Name
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|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux 2 Hrs
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Type
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CONCENTRATION
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Details
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was concentrated under reduced pressure to 100 mL
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Type
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ADDITION
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Details
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The residue was diluted in AcOEt (100 mL)
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Type
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WASH
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Details
|
washed with a saturated aqueous solution of NaHCO3 (2*150 mL)
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Type
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EXTRACTION
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Details
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extracted back with AcOEt (2*100 mL)
|
Type
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WASH
|
Details
|
The combined organic layers were washed with brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC=2N(C1)C=CN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |